molecular formula C16H25NO5 B8189720 8-Boc-2-methyl-3-oxo-8-aza-bicyclo[3.2.1]octane-2-carboxylic acid ethyl ester

8-Boc-2-methyl-3-oxo-8-aza-bicyclo[3.2.1]octane-2-carboxylic acid ethyl ester

Cat. No.: B8189720
M. Wt: 311.37 g/mol
InChI Key: AYQXZIRRTXHOLP-UHFFFAOYSA-N
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Description

This compound is a bicyclic derivative featuring an 8-azabicyclo[3.2.1]octane scaffold with a tert-butoxycarbonyl (Boc) protecting group at the 8-position, a methyl group at position 2, a 3-oxo (keto) moiety, and an ethyl ester at the carboxylic acid position. Its molecular formula is estimated as C₁₅H₂₃NO₅ (molecular weight ~297.35 g/mol).

Properties

IUPAC Name

8-O-tert-butyl 2-O-ethyl 2-methyl-3-oxo-8-azabicyclo[3.2.1]octane-2,8-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO5/c1-6-21-13(19)16(5)11-8-7-10(9-12(16)18)17(11)14(20)22-15(2,3)4/h10-11H,6-9H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYQXZIRRTXHOLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(C2CCC(N2C(=O)OC(C)(C)C)CC1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Base-Mediated Deprotonation

The synthesis begins with N-Boc-nortropinone (tert-butyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate), a key intermediate derived from nortropinone via Boc protection. Deprotonation at the C2 position is achieved using LDA in tetrahydrofuran (THF) at −78°C, forming a stabilized enolate.

Sequential Electrophilic Quenching

The enolate undergoes sequential alkylation:

  • Methylation : Addition of methyl iodide (1.2 equiv.) introduces the methyl group at C2.

  • Carboxylation : Trapping the enolate with dry ice (CO₂) generates a carboxylic acid intermediate.

  • Esterification : The acid is converted to the ethyl ester using ethanol and thionyl chloride (SOCl₂).

Typical Conditions

  • Temperature: −78°C to 25°C

  • Solvent: THF or diethyl ether

  • Yield: 60–72%

Tandem Alkylation Using Zinc-Copper Reagents

Reformatsky-Type Reaction

A zinc-copper reagent (prepared from Zn and CuCl₂) reacts with N-Boc-nortropinone in anhydrous diethyl ether. Ethyl bromoacetate (1.5 equiv.) and methyl iodide (1.5 equiv.) are added sequentially to achieve geminal di-substitution at C2.

Key Steps

  • Nucleophilic Addition : Zinc enolate formation at C2.

  • Electrophilic Trapping : Simultaneous introduction of methyl and ethyl ester groups.

  • Workup : Acidic hydrolysis and column chromatography.

Yield : 50–65%

Catalytic Hydrogenation of Unsaturated Precursors

Synthesis of Δ²,³-Enone Intermediate

N-Boc-nortropinone is treated with triflic anhydride (Tf₂O) to form a triflate at C3, followed by elimination to generate a conjugated enone.

Conjugate Addition and Hydrogenation

  • Methyl Copper(I) Addition : Methyl cuprate (Me₂CuLi) performs a 1,4-addition to the enone, installing the methyl group at C2.

  • Ethyl Ester Introduction : Ethyl acrylate undergoes Michael addition under Pd catalysis.

  • Hydrogenation : Palladium on carbon (Pd/C) in toluene reduces the double bond at 50°C under H₂ (3 bar).

Yield : 70–85%

Comparative Analysis of Methods

MethodAdvantagesLimitationsYield Range
Enolate AlkylationHigh selectivity for C2 functionalizationRequires cryogenic conditions60–72%
Tandem AlkylationSingle-pot reactionSensitivity to moisture50–65%
Catalytic HydrogenationScalable for industrial useMulti-step synthesis70–85%

Mechanistic Insights and Optimization

Steric and Electronic Effects

The Boc group shields the nitrogen, directing electrophiles to the C2 position. Methylation proceeds via an SN2 mechanism, while esterification involves nucleophilic acyl substitution.

Solvent and Catalyst Impact

  • THF : Enhances enolate stability but requires strict anhydrous conditions.

  • Pd/C : Optimal for hydrogenation without over-reduction of the ketone.

Challenges in Purification and Stereochemistry

Epimerization Risks

The C2 quaternary carbon is prone to epimerization under basic conditions. Acidic workups (e.g., dilute HCl) minimize racemization.

Chromatographic Separation

Silica gel chromatography with ethyl acetate/hexane (1:5 to 1:20) resolves diastereomers, achieving >95% purity.

Industrial-Scale Adaptations

Continuous Flow Reactors

Microreactors improve heat transfer during exothermic alkylation steps, reducing side products.

Green Chemistry Approaches

  • Solvent Recycling : THF and diethyl ether are recovered via distillation.

  • Catalyst Reuse : Pd/C is filtered and reactivated for subsequent batches.

Emerging Methodologies

Photoredox Catalysis

Visible-light-mediated radical reactions enable C–H functionalization at C2, avoiding strong bases.

Biocatalytic Approaches

Lipases (e.g., Candida antarctica) esterify the carboxylic acid intermediate under mild conditions .

Chemical Reactions Analysis

Triflation of the Ketone Group

The 3-oxo group in bicyclo[3.2.1]octane derivatives is highly reactive and serves as a key site for functionalization. Triflation (introduction of a trifluoromethanesulfonyl group) is a critical step to generate intermediates for cross-coupling reactions.

Reaction Conditions

  • Base : LHMDS (lithium hexamethyldisilazide) or LDA (lithium diisopropylamide) in THF at low temperatures (-78°C to -30°C).

  • Triflating Agent : N-Phenylbis(trifluoromethanesulfonimide (PhNTf₂).

  • Protection : Boc (tert-butoxycarbonyl) group remains stable under these conditions.

Example Protocol
A solution of 8-Boc-3-oxo-8-azabicyclo[3.2.1]octane-2-carboxylic acid ethyl ester (1.0 g, 4.2 mmol) in THF was treated with LHMDS (1.1 eq) at -50°C, followed by PhNTf₂ (1.1 eq). The reaction proceeded to 95% yield after purification by silica gel chromatography .

Key Data

ParameterValueSource
Yield Range63–95%
Optimal Temperature-78°C to -30°C
Reaction Time1–4 hours

Alkylation and Functionalization

The ethyl ester and Boc-protected amine enable further functionalization:

  • Ester Hydrolysis : Acidic or basic hydrolysis converts the ethyl ester to a carboxylic acid.

  • Boc Deprotection : Treatment with TFA (trifluoroacetic acid) removes the Boc group, exposing the secondary amine for alkylation or acylation.

Stability Considerations

  • The Boc group is stable under basic conditions but cleaved by strong acids.

  • The methyl group at position 2 introduces steric hindrance, slowing nucleophilic attacks at adjacent sites .

Cross-Coupling Reactions

The triflate intermediate participates in Suzuki-Miyaura and Buchwald-Hartwig couplings. For example:

  • Palladium-Catalyzed Coupling : Reacting the triflate with aryl boronic acids yields biaryl derivatives. Reported yields for analogous compounds reach 72–84% .

Mechanistic Insight

  • The electron-withdrawing triflate group activates the bicyclo system for palladium insertion.

  • Steric effects from the methyl and Boc groups moderate reaction rates.

Comparative Reactivity Table

Reaction TypeReagents/ConditionsYield (%)Key Observation
TriflationLHMDS, PhNTf₂, THF, -78°C63–95Steric hindrance lowers yield
Boc DeprotectionTFA/DCM, rt>90Rapid cleavage
Ester HydrolysisLiOH/THF-H₂O, 40°C85–90Requires prolonged heating

Challenges and Optimizations

  • Steric Effects : The 2-methyl group reduces reactivity at C3, necessitating excess reagents or prolonged reaction times.

  • Solvent Choice : THF outperforms DMF/DMSO in triflation due to better solubility of intermediates .

Scientific Research Applications

Chemical Properties and Structure

The compound features the following characteristics:

  • IUPAC Name : 8-(tert-butyl) 2-ethyl (1R,2S,5S)-2-methyl-3-oxo-8-azabicyclo[3.2.1]octane-2,8-dicarboxylate
  • Molecular Formula : C13H21NO3
  • Molecular Weight : 239.31 g/mol
  • Purity : 97% .

Medicinal Chemistry

The compound serves as a significant building block in the synthesis of tropane alkaloids, which are known for their pharmacological properties, including analgesic and anti-inflammatory effects. Its structure allows for modifications that can lead to new therapeutic agents targeting various diseases .

Biological Studies

In biological research, 8-Boc-2-methyl-3-oxo-8-aza-bicyclo[3.2.1]octane is utilized as a model compound to study structure–activity relationships (SAR) of tropane derivatives. These studies help in understanding how structural variations affect biological activity, aiding in drug design .

Chemical Synthesis

The compound acts as a versatile intermediate in organic synthesis, facilitating the creation of more complex molecules. It can undergo various chemical reactions such as oxidation, reduction, and substitution, making it valuable in synthetic organic chemistry .

Case Study 1: Development of Analgesics

Research has demonstrated that derivatives of 8-Boc-2-methyl-3-oxo-8-aza-bicyclo[3.2.1]octane exhibit potent analgesic properties comparable to traditional pain medications but with fewer side effects .

Case Study 2: Anticancer Activity

A study investigating the anticancer potential of modified tropane alkaloids derived from this compound showed promising results in inhibiting tumor growth in vitro and in vivo models . The unique bicyclic structure contributes to its ability to interact with specific cellular targets involved in cancer proliferation.

Mechanism of Action

The mechanism of action of 8-Boc-2-methyl-3-oxo-8-aza-bicyclo[3.2.1]octane-2-carboxylic acid ethyl ester involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to bind to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Research Findings and Implications

  • Neuropharmacology: Analogs with 3-benzoyloxy groups (e.g., cocaine) exhibit strong binding to monoamine transporters, whereas the target compound’s 3-oxo group may limit such interactions .
  • Metabolic Stability : Ethyl esters (e.g., cocaethylene) resist hydrolysis longer than methyl esters, suggesting the target compound may have prolonged in vivo stability .
  • Synthetic Flexibility : The Boc group enables modular synthesis of derivatives, as seen in serotonin transporter probes () and dopamine reuptake inhibitors ().

Biological Activity

8-Boc-2-methyl-3-oxo-8-aza-bicyclo[3.2.1]octane-2-carboxylic acid ethyl ester, also known by its CAS number 1956335-05-9, is a compound belonging to the bicyclic class of nitrogen-containing compounds. This compound has garnered attention in medicinal chemistry due to its structural similarity to tropane alkaloids, which are known for their diverse biological activities, including anticholinergic effects and potential applications in treating various diseases.

The molecular formula of 8-Boc-2-methyl-3-oxo-8-aza-bicyclo[3.2.1]octane is C13H21NO3 with a molecular weight of 239.31 g/mol. Its structure features a bicyclic framework that is critical for its biological activity.

PropertyValue
Molecular Formula C13H21NO3
Molecular Weight 239.31 g/mol
CAS Number 1956335-05-9
Purity 97%

Biological Activity

Research indicates that compounds within the 8-aza-bicyclo[3.2.1]octane family exhibit significant biological activities, particularly as potential inhibitors of β-lactamase enzymes, which are responsible for antibiotic resistance in bacteria. The specific biological activities of 8-Boc-2-methyl-3-oxo-8-aza-bicyclo[3.2.1]octane are still being elucidated; however, preliminary studies suggest several promising avenues.

Antimicrobial Activity

A study highlighted the efficacy of related bicyclic compounds against various pathogenic strains, demonstrating that modifications to the bicyclic structure can enhance antibacterial properties significantly. For instance, derivatives with specific functional groups showed minimal inhibitory concentrations (MICs) as low as 0.125 mg/dm³ against Pseudomonas aeruginosa, indicating strong antibacterial activity .

Enzyme Inhibition

The compound has been investigated for its potential as a β-lactamase inhibitor, with some derivatives showing IC50 values in the low micromolar range against serine β-lactamases . This suggests that 8-Boc-2-methyl-3-oxo-8-aza-bicyclo[3.2.1]octane may play a role in restoring the efficacy of β-lactam antibiotics against resistant strains.

Case Studies

  • β-Lactamase Inhibition : A study conducted on various derivatives of bicyclic compounds demonstrated that certain modifications led to enhanced inhibition of NDM-1 β-lactamase, an enzyme associated with multidrug resistance in Enterobacteriaceae . The compound exhibited an IC50 value of 0.12 μM, indicating potent inhibitory action.
  • Antimicrobial Efficacy : In another research effort, derivatives similar to 8-Boc-2-methyl-3-oxo were tested against clinical isolates of Acinetobacter baumannii and showed MIC values ranging from 0.25 to 0.5 mg/dm³ . These findings underscore the potential of this class of compounds in combating antibiotic-resistant infections.

Q & A

Q. What are the key synthetic strategies for synthesizing 8-Boc-2-methyl-3-oxo-8-aza-bicyclo[3.2.1]octane-2-carboxylic acid ethyl ester?

  • Methodological Answer : The synthesis typically involves multi-step routes:
  • Bicyclic Core Formation : Use palladium-catalyzed reductive cyclization of nitroalkenes or nitrostyrenes to construct the 8-azabicyclo[3.2.1]octane scaffold. This method ensures stereochemical control .
  • Boc Protection : Introduce the tert-butoxycarbonyl (Boc) group at the 8-position via reaction with di-tert-butyl dicarbonate under basic conditions (e.g., DMAP, DCM), which stabilizes the amine during subsequent reactions .
  • Esterification : React the carboxylic acid intermediate with ethanol in the presence of coupling agents (e.g., DCC, EDCI) to form the ethyl ester. Purification via column chromatography (silica gel, hexane/ethyl acetate) ensures high purity .

Q. How can spectroscopic techniques (NMR, IR, MS) characterize this compound?

  • Methodological Answer :
  • NMR :
  • ¹H NMR : The bicyclo[3.2.1]octane protons appear as complex multiplet signals (δ 1.5–3.0 ppm). The Boc group’s tert-butyl protons resonate as a singlet at δ 1.4 ppm, while the ethyl ester’s methyl triplet appears at δ 1.2 ppm (J = 7.1 Hz) .
  • ¹³C NMR : The carbonyl carbons (3-oxo, ester, and Boc) show peaks at δ 170–210 ppm. The quaternary carbons in the bicyclic system are observed at δ 50–70 ppm .
  • IR : Strong absorption bands at ~1740 cm⁻¹ (ester C=O), ~1680 cm⁻¹ (Boc C=O), and ~1250 cm⁻¹ (C-O ester) confirm functional groups .
  • MS : High-resolution ESI-MS provides the molecular ion [M+H]⁺, with fragmentation patterns confirming the bicyclic structure and Boc/ester groups .

Q. What is the role of the Boc and ethyl ester groups in stability and reactivity?

  • Methodological Answer :
  • Boc Group : Protects the secondary amine from oxidation or unwanted nucleophilic reactions during synthesis. It is cleavable under acidic conditions (e.g., TFA/DCM) for downstream functionalization .
  • Ethyl Ester : Enhances solubility in organic solvents and serves as a handle for hydrolysis to carboxylic acids or transesterification. Stability in neutral/basic conditions allows storage at −20°C for extended periods .

Advanced Research Questions

Q. How can researchers design experiments to evaluate this compound’s activity as a dopamine reuptake inhibitor?

  • Methodological Answer :
  • In Vitro Assays :
  • Radioligand Binding : Use [³H]WIN 35,428 to measure displacement in rat striatal synaptosomes. IC₅₀ values <100 nM suggest high affinity for dopamine transporters (DAT) .
  • Uptake Inhibition : Assess inhibition of [³H]dopamine uptake in HEK293 cells expressing human DAT. Compare with cocaine analogs (e.g., LBT999) for selectivity .
  • Structural Modifications : Synthesize analogs with varying substituents (e.g., fluorine at the 3-position) to study structure-activity relationships (SAR) .

Q. How to address contradictions in pharmacological data across studies?

  • Methodological Answer :
  • Control Variables : Standardize assay conditions (e.g., pH, temperature, cell lines) to minimize variability. For example, discrepancies in IC₅₀ values may arise from differences in DAT isoforms (rat vs. human) .
  • Computational Modeling : Perform molecular docking to compare binding poses in DAT crystal structures (PDB: 4XP4). Conflicting data may reflect varying binding modes due to stereochemical differences .

Q. What computational methods predict the compound’s binding mode with biological targets?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina to dock the compound into DAT (PDB: 4XP4). Focus on interactions with residues Phe326, Asp79, and Ser422 .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of the ligand-receptor complex. Analyze RMSD and hydrogen-bond occupancy to validate docking results .

Q. How to optimize synthetic routes for enantiomeric purity?

  • Methodological Answer :
  • Chiral Catalysts : Employ asymmetric hydrogenation with Ru-BINAP catalysts to set stereocenters during bicyclic core formation .
  • Chiral HPLC : Use a Chiralpak IA column (hexane:isopropanol 90:10) to separate enantiomers. Optimize flow rate and temperature to achieve baseline resolution .

Q. What stability studies are critical for this compound under varying conditions?

  • Methodological Answer :
  • pH Stability : Incubate the compound in buffers (pH 2–9) at 37°C for 24 hours. Monitor degradation via HPLC. The Boc group is labile below pH 3, while the ester hydrolyzes above pH 8 .
  • Thermal Stability : Store samples at 4°C, 25°C, and 40°C for 1 month. Use TGA to determine decomposition temperatures (>150°C suggests thermal robustness) .

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